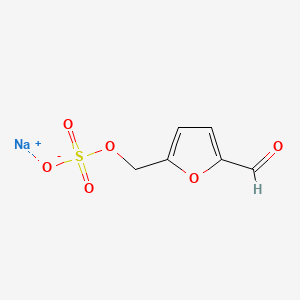
Acide 4,7-seco-tébipénémoïque Pivoxil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-seco-Tebipenemoic Acid Pivoxil is a biochemical compound with the molecular formula C22H33N3O7S2 and a molecular weight of 515.64 g/mol . It is primarily used in proteomics research and has significant potential in various scientific fields.
Applications De Recherche Scientifique
4,7-seco-Tebipenemoic Acid Pivoxil has a wide range of scientific research applications:
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new antibiotics and other pharmaceutical products.
Méthodes De Préparation
The synthesis of 4,7-seco-Tebipenemoic Acid Pivoxil involves several steps, including the preparation of tebipenem pivoxil hydrobromide, a novel oral carbapenem prodrug . The synthetic route typically involves the esterification of tebipenem with pivaloyloxymethyl (pivoxil) to enhance its oral bioavailability. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process.
Industrial production methods for 4,7-seco-Tebipenemoic Acid Pivoxil are designed to ensure high yield and purity. These methods may involve large-scale esterification reactions followed by purification steps such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
4,7-seco-Tebipenemoic Acid Pivoxil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
4,7-seco-Tebipenemoic Acid Pivoxil acts as a prodrug, which means it is converted into its active form, tebipenem, in the body. Tebipenem exerts its effects by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets of tebipenem include penicillin-binding proteins (PBPs), which are essential for bacterial cell wall construction. By binding to these proteins, tebipenem disrupts the cross-linking of peptidoglycan chains, weakening the cell wall and causing bacterial cell death.
Comparaison Avec Des Composés Similaires
4,7-seco-Tebipenemoic Acid Pivoxil can be compared with other carbapenem antibiotics, such as:
Imipenem: Another carbapenem antibiotic with broad-spectrum activity but limited oral bioavailability.
Meropenem: Known for its stability against β-lactamases and used in severe bacterial infections.
Ertapenem: Similar to meropenem but with a longer half-life, allowing for once-daily dosing.
The uniqueness of 4,7-seco-Tebipenemoic Acid Pivoxil lies in its oral bioavailability, making it a convenient option for outpatient treatment of bacterial infections .
Propriétés
Numéro CAS |
1380688-27-6 |
|---|---|
Formule moléculaire |
C22H33N3O7S2 |
Poids moléculaire |
515.64 |
Nom IUPAC |
(2S,3R)-2-[(2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1 |
Clé InChI |
XRCZSPQKQSSDGX-QHSBEEBCSA-N |
SMILES |
CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)






![[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid](/img/structure/B589441.png)


